Hydrocotarnine hydrobromide

Descripción general

Descripción

El hidrocloruro de hidrocotarnina es un alcaloide cristalino derivado del opio y formado por la reducción de la cotarnina. Es un alcaloide del opio no narcótico que se sabe que potencia el efecto analgésico de la oxicodona, aunque su mecanismo exacto aún se desconoce .

Métodos De Preparación

El hidrocloruro de hidrocotarnina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reducción de la cotarnina. Las condiciones de reacción generalmente incluyen el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio. Los métodos de producción industrial pueden implicar procesos de reducción a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El hidrocloruro de hidrocotarnina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar cotarnina.

Reducción: La reducción de la cotarnina a hidrocotarnina es una reacción clave.

Sustitución: Puede sufrir reacciones de sustitución con varios reactivos para formar derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen la cotarnina y sus derivados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

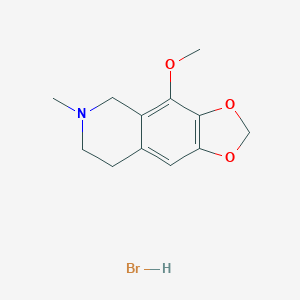

Hydrocotarnine hydrobromide has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₆BrNO₃

- Molecular Weight : 302.16 g/mol

- Structural Features : It is characterized by a tetrahydroisoquinoline backbone, which contributes to its biological activity and interaction with neurotransmitter systems, particularly dopamine and serotonin .

Pharmacological Applications

This compound exhibits a range of pharmacological activities, making it a subject of interest in various research areas:

- Analgesic Properties : Studies suggest that hydrocotarnine may potentiate the analgesic effects of other opioids like oxycodone, although the exact mechanisms remain unclear .

- Neuroprotective Effects : Its interaction with neurotransmitter systems positions it as a potential candidate for neuroprotection in various neurological disorders.

- Antidepressant Potential : Due to its structural similarities with other psychoactive compounds, hydrocotarnine is being investigated for possible antidepressant effects .

Case Study 1: Analgesic Efficacy

A study explored the combined effects of this compound and oxycodone on pain management in animal models. Results indicated that the combination provided greater analgesic effects than oxycodone alone, suggesting a synergistic relationship that warrants further investigation into dosage optimization and safety profiles .

Case Study 2: Neuroprotective Mechanisms

Research conducted on neurodegenerative disease models demonstrated that this compound exhibited protective effects against neuronal damage induced by oxidative stress. This study emphasizes its potential as a therapeutic agent in conditions like Alzheimer's disease .

Mecanismo De Acción

El mecanismo de acción exacto del hidrocloruro de hidrocotarnina no se comprende completamente. Se cree que potencia el efecto analgésico de la oxicodona, posiblemente a través de interacciones con los receptores opioides u otros objetivos moleculares. Los estudios han demostrado que no afecta significativamente las actividades metabólicas de ciertas enzimas del citocromo P450, lo que indica un mecanismo específico y dirigido .

Comparación Con Compuestos Similares

El hidrocloruro de hidrocotarnina se puede comparar con otros compuestos similares, como:

Cotarnina: La forma oxidada de la hidrocotarnina.

Oxicodona: Un analgésico opioide que se potencia con la hidrocotarnina.

Otros alcaloides del opio: Como la morfina y la codeína, que tienen diferentes perfiles farmacológicos.

El hidrocloruro de hidrocotarnina es único por su naturaleza no narcótica y su capacidad para potenciar los efectos de otros analgésicos sin efectos secundarios significativos .

Actividad Biológica

Hydrocotarnine hydrobromide is a non-narcotic opium alkaloid that has garnered interest due to its potential analgesic properties and interactions with other opioids, particularly oxycodone. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Hydrocotarnine is structurally related to morphine and shares some pharmacological properties. It is believed to enhance the analgesic effects of oxycodone, although the exact mechanism remains unclear. Research suggests that hydrocotarnine may influence various metabolic pathways, particularly those involving cytochrome P450 enzymes.

Key Findings on Metabolic Activity

- Cytochrome P450 Interaction : In vitro studies indicate that hydrocotarnine does not significantly alter the metabolic activities of CYP2C9, CYP2C19, and CYP2E1. However, it exhibits weak inhibitory effects on CYP3A4 and CYP2D6 at concentrations below 3.88 mM, with inhibition rates remaining under 50% .

- Analgesic Potentiation : The combination of oxycodone and hydrocotarnine has been shown to be effective in managing cancer pain, suggesting a synergistic effect in analgesia .

Pharmacological Effects

Hydrocotarnine's pharmacological profile includes several notable effects:

- Analgesic Properties : Clinical applications highlight its use in conjunction with oxycodone for cancer pain management, showcasing its role as an adjunctive analgesic .

- Potential for Abuse : As an opiate derivative, there is concern regarding the potential for misuse or dependence, although it is classified as a non-narcotic .

Case Studies and Clinical Applications

Several studies have documented the efficacy and safety of hydrocotarnine in clinical settings:

- Cancer Pain Management : A multicenter survey indicated that injections combining oxycodone and hydrocotarnine provided significant relief for patients experiencing severe cancer-related pain. The formulation typically includes 8 mg of oxycodone hydrochloride and 2 mg of hydrocotarnine hydrochloride .

- Pharmacokinetics : A study published in 2009 examined the pharmacokinetics of hydrocotarnine when administered with oxycodone. Results demonstrated that the combination could achieve therapeutic levels quickly while maintaining safety profiles similar to those observed with oxycodone alone .

Data Table: Summary of Research Findings

Propiedades

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLDPXIOBIJNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045392 | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-00-2 | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5985-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCOTARNINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSR2NNV6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell me about the structure of Hydrocotarnine Hydrobromide based on available research?

A1: this compound is an isoquinoline alkaloid. Research indicates that the heterocyclic ring of the isoquinoline within this compound adopts a half-chair conformation, while the dioxole ring adopts an envelope conformation []. Additionally, the methyl group present in the structure is rotated by 104.2 (3)° from the plane of the benzene ring it's attached to. The nitrogen atom in the heterocyclic ring is displaced from the ring plane by 0.606 (3) Å. The crystal structure is stabilized by N-H...Br hydrogen bonds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.